

YHO-13351: A Comprehensive Technical Guide to a Novel BCRP/ABCG2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YHO-13351 is a water-soluble prodrug of the potent and specific breast cancer resistance protein (BCRP/ABCG2) inhibitor, YHO-13177. This document provides an in-depth technical overview of YHO-13351, including its chemical properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols for in vitro and in vivo evaluation, along with visual representations of its mechanism and experimental workflows, are presented to facilitate further research and development of this promising agent for overcoming multidrug resistance in cancer therapy.

Structure and Properties

YHO-13351 is chemically known as Diethylaminoacetic acid, 1-(5-((Z)-2-cyano-2-(3,4-dimethoxyphenyl)vinyl)thiophen-2-yl)piperidin-4-yl ester, Methanesulfonate. It is designed as a water-soluble prodrug to overcome the poor solubility of its active metabolite, YHO-13177. Upon administration, **YHO-13351** is rapidly and efficiently converted to YHO-13177.



Property	Value	Reference
Chemical Formula	C27H37N3O7S2	
Molecular Weight	579.73 g/mol	_
Active Metabolite	YHO-13177	-
Target	Breast Cancer Resistance Protein (BCRP/ABCG2)	_
YHO-13177 IC50 for BCRP	0.02 μΜ	-
YHO-13351 Solubility	> 100 mg/mL in water	-
YHO-13177 Solubility	< 0.1 mg/mL in water	-

Mechanism of Action: Overcoming Multidrug Resistance

YHO-13351, through its active form YHO-13177, reverses multidrug resistance by directly inhibiting the function of the BCRP/ABCG2 transporter. BCRP is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. YHO-13177 is a highly potent and specific inhibitor of BCRP and does not significantly affect other major drug transporters like P-glycoprotein (MDR1) or multidrug resistance-associated protein 1 (MRP1).

The mechanism of action involves two key aspects:

- Direct Inhibition of Transporter Function: YHO-13177 competitively binds to the BCRP transporter, preventing the efflux of anticancer drugs such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan. This leads to increased intracellular accumulation of these drugs, restoring their cytotoxic effects in resistant cancer cells.
- Downregulation of BCRP Expression: Prolonged exposure to YHO-13177 has been shown to lead to a post-transcriptional downregulation of BCRP protein expression, further contributing to the reversal of drug resistance.



The BCRP-mediated drug resistance pathway is intricately linked with cancer stem cell (CSC) biology. CSCs often overexpress BCRP, contributing to their inherent resistance to chemotherapy and subsequent tumor recurrence. By inhibiting BCRP, **YHO-13351** can sensitize these cancer stem-like cells to chemotherapy.

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